molecular formula C7H4F3NO4S B6596999 Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- CAS No. 2149597-47-5

Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-

Cat. No.: B6596999
CAS No.: 2149597-47-5
M. Wt: 255.17 g/mol
InChI Key: OYZBROOVPCRWIC-UHFFFAOYSA-N
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Description

Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-: is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential applications. This compound features a benzene ring substituted with a difluoromethyl sulfonyl group, a fluorine atom, and a nitro group, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of difluoromethyl sulfonyl benzene with appropriate reagents under transition metal-free conditions . This method allows for the late-stage functionalization of the benzene ring, making it a valuable approach in organic synthesis.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group on the benzene ring can undergo reduction reactions to form various amine derivatives.

    Reduction: The difluoromethyl sulfonyl group can participate in reduction reactions, leading to the formation of difluoromethylated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- involves its interaction with molecular targets through its functional groups. The difluoromethyl sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom and nitro group also play a role in modulating the compound’s chemical behavior and biological activity.

Comparison with Similar Compounds

  • Difluoromethyl phenyl sulfone
  • Difluoromethyl 2-pyridyl sulfone
  • Ethyl bromodifluoroacetate

Uniqueness: Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a difluoromethyl sulfonyl group and a nitro group on the benzene ring makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

4-(difluoromethylsulfonyl)-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZBROOVPCRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901205038
Record name Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2149597-47-5
Record name Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2149597-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901205038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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